2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are used in various fields such as material and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can be achieved through several methods. One common approach involves the reaction of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours . This reaction results in the formation of the tetrazole ring through a cyclization process.
Analyse Chemischer Reaktionen
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as tributylmethylammonium chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid involves its interaction with molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can be compared with other tetrazole-containing compounds, such as:
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives: These compounds are synthesized through multicomponent reactions and have applications in medicinal chemistry.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound is part of a family of nitrogen-rich energetic salts with applications in materials science.
The uniqueness of this compound lies in its specific structure and the presence of the tetrazole ring, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9N5O3 |
---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14) |
InChI-Schlüssel |
XHYOKIAVUYPKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CN1C=NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.